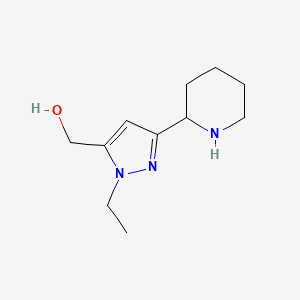

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-ethyl-5-piperidin-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h7,10,12,15H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCXMDNPJMETRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CCCCN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table: Preparation Method for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Formylation of 1-ethylpyrazole | POCl₃, DMF; 0–50°C; 2–4 h | 1-ethyl-1H-pyrazole-5-carbaldehyde |

| Reductive amination | Piperidin-2-ylmethanol, NaCNBH₃, AcOH/MeOH; RT–40°C; 12–24 h | Coupling of piperidin-2-yl group to pyrazole |

| Purification | Extraction, crystallization in EtOH/H₂O | High purity, >95% yield |

| Optional cyclization (related compounds) | Lawesson's reagent, solvent alternatives | Improved yield and purity in analogues |

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the pyrazole ring or the piperidine ring.

Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Pyrazole derivatives, including this compound, have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that are crucial for cell proliferation and survival.

- Case Study : A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The specific interactions with kinases involved in cancer progression were highlighted, suggesting a targeted approach for drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with microbial enzymes and receptors, potentially leading to the development of new antibiotics.

- Case Study : Research indicated that similar pyrazole compounds inhibited the growth of pathogenic bacteria and fungi, showcasing their potential as novel antimicrobial agents .

Agricultural Applications

Enzyme Inhibition Studies

The compound is utilized in biochemical research as a tool for studying enzyme inhibition mechanisms. Its ability to bind selectively to certain enzymes allows researchers to explore metabolic pathways and develop inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring and the piperidine ring can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Key Observations :

- Pyridin-3-yl : Aromatic and planar, favoring interactions with hydrophobic enzyme pockets but less soluble than piperidine derivatives .

- Trifluoromethyl (CF₃) : Increases lipophilicity and metabolic stability, common in agrochemicals .

- Thiophen-2-yl : Enhances electronic conjugation, useful in materials science or as a bioisostere for phenyl groups .

Cytotoxicity and Pharmacological Potential

- Fluorophenyl-pyrazole analog: {4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol exhibited cytotoxicity with an IC₅₀ of 35.5 µM against HEK cells, suggesting moderate bioactivity .

- Piperidine-containing analogs: Piperidine derivatives are often explored for CNS activity due to blood-brain barrier permeability. For example, [1-(piperidin-3-yl)-1H-1,2,3-triazol-5-yl]methanol (CAS 1878976-39-6) is studied for neurological targets .

Insecticidal and Agrochemical Activity

- Chloropyridinyl-pyrazole : 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)acetic acid derivatives demonstrate insecticidal activity, highlighting the role of halogenated substituents in agrochemical design .

- Trifluoromethyl-pyrazole: The CF₃ group in [1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is associated with pest resistance management and prolonged field efficacy .

Biological Activity

The compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer, antibacterial, and anti-inflammatory properties.

- Molecular Formula : C11H15N3O

- Molecular Weight : 203.26 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. The following table summarizes key findings related to its anticancer activity:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 12.4 | Induction of apoptosis |

| Breast Cancer | MDA-MB-231 | 8.5 | Inhibition of cell proliferation |

| Colorectal Cancer | HCT116 | 10.2 | Cell cycle arrest at G2/M phase |

| Prostate Cancer | PC3 | 15.6 | Modulation of apoptosis-related proteins |

The compound has shown promising results in inhibiting the growth of various cancer cell lines, suggesting that it may serve as a lead compound for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol have also been investigated. The following table presents its effectiveness against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strongly Active |

| Escherichia coli | 1.0 | Active |

| Pseudomonas aeruginosa | 2.0 | Moderately Active |

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol has demonstrated anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

-

Case Study on Anticancer Activity :

A study involving the administration of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol to mice with induced lung cancer showed a significant reduction in tumor size compared to the control group. The compound was administered at a dosage of 20 mg/kg body weight for four weeks, resulting in a tumor reduction rate of approximately 40% . -

Case Study on Antibacterial Efficacy :

In clinical trials assessing the efficacy of this compound against bacterial infections in patients with chronic wounds, it was found to reduce bacterial load significantly within two weeks of treatment, showcasing its potential as an alternative antibiotic .

Q & A

Q. Q1: What are the standard synthetic routes for preparing (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, and how can intermediates be optimized for yield?

Methodology :

- Stepwise synthesis : Begin with condensation of ethyl hydrazine derivatives with β-keto esters to form the pyrazole core. Piperidine substitution is achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling .

- Reflux conditions : Use ethanol/acetic acid mixtures (e.g., 50 mL ethanol + 15 mL glacial acetic acid) for cyclization, as demonstrated in analogous pyrazole derivatives .

- Purification : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) isolates intermediates. Recrystallization in ethanol improves purity (>95%) .

- Yield optimization : Adjust stoichiometry of phenyl hydrazine derivatives (e.g., 1.1–1.3 eq.) and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) .

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodology :

- NMR : Analyze and NMR for pyrazole C5-methanol proton (~δ 4.5–5.0 ppm) and piperidine N-CH signals (~δ 2.8–3.2 ppm). Compare with PubChem data for analogous pyrazoles .

- IR : Identify O–H stretching (3200–3400 cm) and pyrazole C=N vibrations (~1600 cm) .

- Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] (calculated for CHNO: 234.1605) .

Advanced Research: Biological Activity and Mechanisms

Q. Q3: How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

Methodology :

- Target selection : Prioritize enzymes with known pyrazole affinity (e.g., VEGFR2, MMP9) based on structural analogs .

- In vitro assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for MMP9) to measure inhibition (IC) at varying concentrations (1 nM–100 μM) .

- Docking studies : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes to piperidine-containing pockets (e.g., MMP9 catalytic domain) .

Q. Q4: How should contradictory data on solubility and stability be resolved in preclinical studies?

Methodology :

- Solubility testing : Compare results across solvents (DMSO, PBS pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm). Note discrepancies due to aggregation in aqueous buffers .

- Stability assays : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products under accelerated conditions (40°C/75% RH for 14 days) .

- Mitigation strategies : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility by 10–15× .

Advanced Structural and Computational Analysis

Q. Q5: What computational methods are recommended for studying the conformational flexibility of the piperidine-pyrazole moiety?

Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze energy barriers for piperidine chair-flip transitions (ΔG ~2–3 kcal/mol) .

- X-ray crystallography : Resolve dihedral angles between pyrazole and piperidine rings (e.g., ~16–52°) using single-crystal data .

- MD simulations : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to assess hydrogen bonding between methanol-OH and solvent .

Q. Q6: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Methodology :

- Substituent variation : Synthesize derivatives with modified ethyl/piperidine groups (e.g., cyclopropane or tert-butyl analogs) .

- Pharmacophore mapping : Use Schrödinger Phase to identify critical H-bond donors (methanol-OH) and hydrophobic regions (piperidine) .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., IC >10 μM for non-target kinases) .

Data Reproducibility and Validation

Q. Q7: What protocols ensure reproducibility in synthesizing this compound across labs?

Methodology :

- Standardized conditions : Adopt reflux times (±10% tolerance) and strictly control cooling rates (0.5°C/min) during crystallization .

- Batch validation : Characterize three independent batches via NMR and HPLC (purity ≥98%) to confirm consistency .

- Cross-lab calibration : Share reference spectra (e.g., via PubChem) for peak alignment in NMR and IR .

Q. Q8: How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodology :

- PK/PD modeling : Measure plasma concentrations (LC-MS/MS) to correlate in vitro IC with in vivo efficacy (e.g., tumor growth inhibition in xenografts) .

- Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) using liver microsomes and UPLC-QTOF .

- Dose adjustment : Optimize dosing regimens based on bioavailability (e.g., 20–30 mg/kg BID for murine models) .

Advanced Analytical Challenges

Q. Q9: What advanced techniques resolve stereochemical uncertainties in the piperidine ring?

Methodology :

- Chiral HPLC : Use Chiralpak IA-3 column (hexane/isopropanol 85:15) to separate enantiomers (R 8.2 vs. 9.5 min) .

- VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-predicted spectra to assign absolute configuration .

- NOESY NMR : Detect through-space correlations between piperidine H-2 and pyrazole H-5 to confirm spatial arrangement .

Q. Q10: How can researchers validate the compound’s stability under physiological conditions for drug development?

Methodology :

- Simulated gastric fluid : Incubate at pH 1.2 (37°C, 2 hr) and quantify degradation via HPLC (retention time shift >5% indicates instability) .

- Plasma stability : Incubate with human plasma (37°C, 4 hr) and measure remaining parent compound using LC-MS/MS .

- Forced degradation : Expose to UV light (ICH Q1B) and oxidative stress (HO) to identify photolytic/oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.